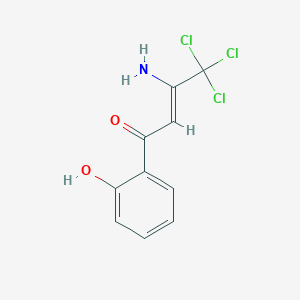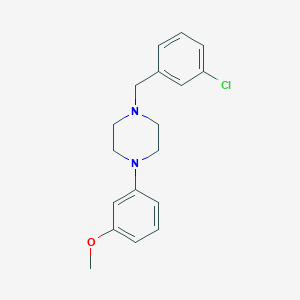
3-amino-4,4,4-trichloro-1-(2-hydroxyphenyl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-4,4,4-trichloro-1-(2-hydroxyphenyl)-2-buten-1-one, also known as AG-1478, is a synthetic organic compound that belongs to the family of tyrosine kinase inhibitors. It was first synthesized in the late 1990s and has since been extensively studied for its potential applications in cancer research. Additionally, this paper will list future directions for further research on this compound.
Mecanismo De Acción
3-amino-4,4,4-trichloro-1-(2-hydroxyphenyl)-2-buten-1-one inhibits the activity of epidermal growth factor receptor (EGFR) tyrosine kinase by binding to its ATP-binding site. This prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival. EGFR is overexpressed in many cancer types, and its inhibition has been shown to be an effective therapeutic strategy in cancer treatment.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, it inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-amino-4,4,4-trichloro-1-(2-hydroxyphenyl)-2-buten-1-one is its specificity for EGFR tyrosine kinase. This allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several future directions for research on 3-amino-4,4,4-trichloro-1-(2-hydroxyphenyl)-2-buten-1-one. One area of interest is its potential application in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings. Another area of interest is the development of more soluble and stable analogs of this compound that can be administered more effectively in vivo. Finally, more research is needed to explore the potential anti-inflammatory effects of this compound and its application in the treatment of inflammatory diseases.
Conclusion
This compound is a synthetic organic compound that has shown promising results in cancer research as a tyrosine kinase inhibitor. Its specificity for EGFR tyrosine kinase and low toxicity make it an attractive candidate for cancer therapy. However, its poor solubility and short half-life are limitations that need to be addressed. Future research on this compound should focus on its potential application in combination with other cancer therapies, optimal dosing and administration, development of more soluble and stable analogs, and exploration of its anti-inflammatory effects.
Métodos De Síntesis
3-amino-4,4,4-trichloro-1-(2-hydroxyphenyl)-2-buten-1-one is synthesized through a multi-step process that involves the reaction of 4,4,4-trichloro-1-(2-hydroxyphenyl)-2-buten-1-one with an amine. The resulting product is then purified through column chromatography to obtain this compound as a white crystalline solid. The synthesis method has been well-established and has been used to produce this compound in large quantities for research purposes.
Aplicaciones Científicas De Investigación
3-amino-4,4,4-trichloro-1-(2-hydroxyphenyl)-2-buten-1-one is primarily used in cancer research as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play a crucial role in cell signaling and are often overexpressed in cancer cells. By inhibiting the activity of these enzymes, this compound can prevent the growth and proliferation of cancer cells. This compound has been studied extensively in vitro and in vivo, and has shown promising results in various cancer types, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
(Z)-3-amino-4,4,4-trichloro-1-(2-hydroxyphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3NO2/c11-10(12,13)9(14)5-8(16)6-3-1-2-4-7(6)15/h1-5,15H,14H2/b9-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVUKFBTWAHZAM-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=C(C(Cl)(Cl)Cl)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C(/C(Cl)(Cl)Cl)\N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5736720.png)


![N',N''-1,2-ethanediylidenebis[2-(4-iodophenoxy)acetohydrazide]](/img/structure/B5736741.png)

![3-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5736764.png)
![7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one](/img/structure/B5736767.png)
![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5736772.png)


![3-methyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5736797.png)
